molecular formula C15H13N3O B11861923 N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 406207-66-7

N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B11861923
CAS No.: 406207-66-7
M. Wt: 251.28 g/mol
InChI Key: CJVZSHGLQDRFGN-UHFFFAOYSA-N
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Description

N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide is a heterocyclic compound featuring a benzamide group attached to the 3-position of a 2-methyl-substituted imidazo[1,2-a]pyridine scaffold. This structure combines the aromaticity of benzamide with the fused bicyclic system of imidazopyridine, which is known for its pharmacological relevance. The methyl group at position 2 of the imidazopyridine ring likely influences electronic properties, solubility, and biological interactions .

Properties

CAS No.

406207-66-7

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-methylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C15H13N3O/c1-11-14(18-10-6-5-9-13(18)16-11)17-15(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)

InChI Key

CJVZSHGLQDRFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The synthesis of N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multistep protocols, often starting from 2-aminopyridine derivatives and α-bromoketones. Key methodologies include:

Cyclocondensation Reactions

  • Core Formation : Reaction of 2-aminopyridine with α-bromoketones in ethyl acetate under TBHP (tert-butyl hydroperoxide) yields the imidazo[1,2-a]pyridine scaffold via tandem cyclization/bromination (Scheme 1) . For example:

    2-Aminopyridine + α-BromoketoneTBHP, 90°C3-Bromo-imidazo[1,2-a]pyridine\text{2-Aminopyridine + α-Bromoketone} \xrightarrow{\text{TBHP, 90°C}} \text{3-Bromo-imidazo[1,2-a]pyridine}
  • Divergent Pathways : Using iodine (I₂) and TBHP in toluene instead promotes C–C bond cleavage, forming N-(pyridin-2-yl)amides .

Functionalization of the Imidazopyridine Core

  • Bromination : Direct bromination at the C3 position is achieved using HBr or Br₂, enabling further cross-coupling reactions .

  • Nucleophilic Substitution : The methyl group at the 2-position can undergo substitution with electrophiles under acidic or basic conditions .

Benzamide Group Reactivity

The benzamide moiety participates in several transformations:

Palladium-Catalyzed C(sp³)–H Activation

  • Alkylation/Arylation : N-Methyl-N-(pyridin-2-yl)benzamide undergoes Pd-mediated C–H activation to form N-(CH₂-aryl/alkyl) derivatives (Table 1) .

    N-Methyl-BenzamidePd(OAc)₂, Ar-XN-(CH₂-Ar)-Benzamide\text{N-Methyl-Benzamide} \xrightarrow{\text{Pd(OAc)₂, Ar-X}} \text{N-(CH₂-Ar)-Benzamide}

    Table 1 : Representative Pd-Catalyzed Reactions

    SubstrateReagentProduct Yield (%)
    N-Methyl-Benzamide4-Bromotoluene78
    N-Methyl-BenzamideBenzyl Chloride65

Hydrolysis and Debromination

  • Acidic hydrolysis cleaves the amide bond, yielding 2-aminopyridine derivatives .

  • Debenzoylation under basic conditions removes the benzamide group, enabling scaffold modification .

Coupling Reactions for Carboxamide Derivatives

  • EDCI/HOBt-Mediated Amidation : Carboxylic acid intermediates (e.g., 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid) react with aryl/alkyl amines to form diverse carboxamides (Scheme 2) .

    Carboxylic Acid + AmineEDCI, HOBtCarboxamide Derivative\text{Carboxylic Acid + Amine} \xrightarrow{\text{EDCI, HOBt}} \text{Carboxamide Derivative}

    Example : Reaction with aniline derivatives produces compounds with antituberculosis activity (IC₅₀ values: 2.1–8.3 μM) .

Comparative Reactivity with Analogues

The methyl group at the 2-position significantly influences reactivity compared to non-methylated analogues:

Reaction TypeN-(2-Methyl Derivative)N-(Unsubstituted Derivative)
Bromination Efficiency88%72%
Pd-Catalyzed Arylation Yield78%65%
Hydrolysis RateSlowFast

Key Research Findings

  • Radical Pathways : TBHP-mediated reactions involve free-radical intermediates, confirmed by trapping experiments .

  • Solvent Effects : Ethyl acetate favors cyclization/bromination, while toluene promotes amide formation via C–C cleavage .

  • Catalyst Recycling : Fe/Ni bimetallic frameworks enable heterogeneous catalysis for amidation, with >90% recovery efficiency .

Scientific Research Applications

Anticancer Activity

N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide has been investigated for its anticancer properties. Compounds with similar structures have shown promise in targeting specific kinases involved in cancer cell proliferation. For example, studies indicate that derivatives of imidazo[1,2-a]pyridine can inhibit RET kinase activity, which is implicated in various cancers. Research has demonstrated that such compounds can significantly reduce cancer cell growth in vitro and exhibit potent cytotoxic effects against different cancer cell lines.

StudyCompound TestedBiological ActivityMechanism
Study 1This compoundAnticancerKinase inhibition
Study 2Similar benzamide derivativesCytotoxicityTargeting cancer pathways

Antimicrobial Properties

The compound also exhibits notable antimicrobial activities. Research has shown that it can be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating significant antimicrobial effects:

CompoundMIC (µM)Target Organism
This compound5.0Staphylococcus aureus
This compound10.0Escherichia coli

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated an IC50 value of 12 µM against human colorectal carcinoma cells (HCT116), suggesting significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against Mycobacterium tuberculosis strains. The compound exhibited an MIC of 8 µM against drug-resistant strains, highlighting its potential as a lead compound for developing new antitubercular agents.

Mechanism of Action

The mechanism of action of N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Imidazopyridine Ring

The position and nature of substituents on the imidazopyridine scaffold significantly alter physicochemical and biological properties. Key analogues include:

Compound Name Substituent at Position 2 Substituent at Position 7 Key Features Reference
N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide Methyl None Standard scaffold; potential for C–H functionalization via directing groups
N-[7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide Thiophen-2-yl Methyl Enhanced π-π interactions due to thiophene; improved antimicrobial activity
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Phenyl Methyl Increased hydrophobicity; commercial availability for industrial use
(17Z)-N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-arylamines 4-Fluorophenyl Methyl Fluorine enhances electronegativity; evaluated for antibacterial activity

Key Observations :

  • Methyl vs. Aromatic Substituents : Methyl at position 2 (target compound) offers steric hindrance without significant electronic effects, whereas phenyl or thiophene groups enhance aromatic stacking and may improve binding to biological targets .

Modifications to the Benzamide Group

Variations in the benzamide moiety influence solubility and hydrogen-bonding capacity:

Compound Name Benzamide Modification Impact on Properties Reference
This compound Unsubstituted benzamide Moderate solubility; baseline for comparison
4-Butoxy-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]benzamide 4-Butoxy substitution Increased lipophilicity; potential for CNS penetration
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Ester instead of amide Lower stability under physiological conditions

Key Observations :

  • Alkoxy Substitutions : The 4-butoxy group in ’s compound enhances lipid solubility, which may improve pharmacokinetics but reduce aqueous solubility .
  • Amide vs. Ester : The amide group in the target compound provides greater hydrolytic stability compared to ester derivatives .

Characterization Techniques

All compounds were characterized using:

  • Spectroscopy : IR (e.g., carbonyl stretches at ~1675 cm⁻¹), NMR (distinct aromatic proton signals at 6.7–8.0 ppm), and mass spectrometry .
  • X-ray Crystallography : Used in to confirm the planar structure of analogous benzamides .

Antimicrobial Activity

  • Compounds : Fluorophenyl-substituted derivatives showed moderate to strong antibacterial activity against S. aureus and E. coli, with MIC values comparable to ciprofloxacin .
  • Thiophene Analogues () : The thiophene group’s electron-rich nature may enhance interactions with microbial enzymes, though specific data are lacking .

Limitations in Modifications

    Biological Activity

    N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in oncology and antimicrobial research, making it a valuable subject for further investigation in medicinal chemistry.

    Chemical Structure and Properties

    The structure of this compound features a fused imidazo[1,2-a]pyridine core with a benzamide moiety. This unique configuration enhances its chemical reactivity and biological activity compared to similar compounds.

    Compound Name Structure Features Unique Aspects
    4-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamideContains a methoxy group at the 4-positionLacks the methyl group at the 2-position
    N-(Imidazo[1,2-a]pyridin-3-yl)benzamideSimilar core but without methyl substitutionLacks additional functional groups that may enhance reactivity
    5-Methylimidazo[1,2-a]pyridineSimpler structure without benzamide moietyLacks the benzamide functionality which may affect biological activity

    The presence of both the methyl group at the 2-position and the benzamide moiety in this compound contributes to its distinct properties, enhancing its prospects as a therapeutic agent .

    Antimicrobial Activity

    Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds show good antibacterial activity against various Gram-positive and Gram-negative strains. Specifically, Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 16 µg/mL to as low as 1 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

    Anticancer Potential

    This compound has also been evaluated for its anticancer properties. A study highlighted that related imidazo[1,2-a]pyridine derivatives exhibited significant cytotoxic effects on multiple cancer cell lines including leukemia and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways .

    The biological activity of this compound is thought to stem from its ability to interact with various biological targets. Similar compounds have been shown to influence several biochemical pathways that affect cellular functions. The specific interactions can lead to alterations in gene expression and protein function, contributing to their therapeutic effects .

    Case Studies and Research Findings

    Several studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:

    • Antimicrobial Efficacy : A study reported that derivatives exhibited potent antibacterial activity against a range of pathogens with MIC values comparable to established antibiotics .
    • Anticancer Activity : Another research effort found that certain derivatives displayed significant cytotoxicity against various cancer cell lines at concentrations as low as 105M10^{-5}M, indicating their potential as anticancer agents .

    Q & A

    Basic: What are the recommended synthetic routes for N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide?

    The synthesis typically involves coupling reactions between imidazo[1,2-a]pyridine intermediates and benzoyl derivatives. For example:

    • Schiff base reduction : A Schiff base intermediate (e.g., (17E)-N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-methylbenzenamine) can be selectively reduced using sodium borohydride under controlled conditions to yield the target compound .
    • Pd-catalyzed cross-coupling : Brominated imidazo[1,2-a]pyridine precursors (e.g., 8-bromoimidazo[1,2-a]pyridin-2-yl derivatives) may undergo Suzuki-Miyaura coupling with benzamide-containing aryl boronic acids .
      Key considerations : Optimize reaction temperature (60–80°C) and solvent polarity (DMF or THF) to minimize side reactions. Monitor progress via TLC or HPLC .

    Basic: How is this compound characterized analytically?

    Standard characterization methods include:

    • NMR spectroscopy : Use deuterated DMSO or CDCl₃ to identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .
    • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 308.4 for a related imidazo[1,2-a]pyridine acetamide) .
    • HPLC purity analysis : Employ C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
      Advanced tip : Pair with computational tools (e.g., Gaussian for DFT calculations) to predict spectroscopic profiles and validate structural assignments .

    Basic: What biological activities are associated with this compound?

    Imidazo[1,2-a]pyridine benzamides exhibit:

    • Anticancer activity : Inhibition of hedgehog (Hh) signaling (IC₅₀ = 30 nM) and microtubule depolymerization in cancer cell lines (GI₅₀ = 3–21 nM) .
    • Antimicrobial effects : Disruption of bacterial cell membranes (e.g., MIC = 2–8 µg/mL against S. aureus) .
    • Neuromodulation : Selective binding to δ-subtype GABA-A receptors, though clinical development may require toxicity mitigation .
      Mechanistic focus : Use fluorescence probes (e.g., nitrobenzoxadiazole derivatives) to track receptor interactions .

    Advanced: How can structure-activity relationships (SAR) guide optimization?

    Key SAR insights:

    • Substituent effects : Trifluoromethyl groups at the pyridine 2-position enhance metabolic stability but may reduce solubility. Compare with methyl or chloro analogs .
    • Scaffold hopping : Replace imidazo[1,2-a]pyridine with quinoline to assess changes in Hh pathway inhibition .
    • Amide modifications : Substitute benzamide with sulfonamide or acetamide groups to modulate LogP (target 1.5–3.5 for blood-brain barrier penetration) .
      Methodology : Perform parallel synthesis (e.g., 96-well plates) and high-throughput screening against kinase panels .

    Advanced: How to address contradictory data in biological assays?

    Example: A compound shows potent in vitro activity but poor in vivo efficacy.

    • Troubleshooting steps :
      • Verify solubility (e.g., DMSO stock stability) and plasma protein binding via equilibrium dialysis .
      • Assess metabolic stability using liver microsomes (e.g., CYP3A4/5 involvement) .
      • Compare cell lines (e.g., MCF-7 vs. HepG2) for target expression heterogeneity .
        Case study : JK-184 (a related compound) showed antiproliferative activity in vitro but required formulation adjustments (e.g., PEGylation) for in vivo use .

    Advanced: What computational methods predict binding modes?

    • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with Adh7 or Gli proteins. Validate with X-ray crystallography if available .
    • MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket flexibility .
    • QSAR models : Train on datasets with IC₅₀ values and descriptors (e.g., polar surface area, hydrogen bond donors) to prioritize derivatives .

    Advanced: How to resolve synthetic challenges in scaling up?

    • Byproduct mitigation : Identify impurities (e.g., dihydrochloride salts) via LC-MS and optimize column chromatography gradients .
    • Catalyst selection : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for cross-coupling efficiency .
    • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in large-scale reactions .

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